N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide
Description
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide is a synthetic small molecule characterized by a pyridazine core substituted with an ethylsulfonyl group at position 6. This pyridazine ring is linked via a phenyl group to a 3,4-difluorobenzamide moiety. The ethylsulfonyl group enhances polarity and solubility, while the difluorinated benzamide contributes to metabolic stability and binding affinity through hydrophobic and electron-withdrawing effects.
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3S/c1-2-28(26,27)18-9-8-17(23-24-18)12-4-3-5-14(10-12)22-19(25)13-6-7-15(20)16(21)11-13/h3-11H,2H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUQZFHHMNDROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Construction via Cyclization
Pyridazine derivatives are commonly synthesized through cyclization of 1,4-diketones with hydrazine (NH₂NH₂). For example, 3-phenylpyridazine-6-thiol can be prepared by reacting 1,4-diphenyl-1,4-diketone with hydrazine followed by sulfur incorporation.
Coupling Strategies for Fragment Assembly
The final step involves coupling the 3,4-difluorobenzoyl chloride with 3-(6-(ethylsulfonyl)pyridazin-3-yl)aniline.
Amide Bond Formation
The amine group of the pyridazine-phenyl fragment reacts with the acyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by Et₃N:
$$
\text{3,4-Difluorobenzoyl chloride} + \text{3-(6-(Ethylsulfonyl)pyridazin-3-yl)aniline} \rightarrow \text{Target Compound} + \text{HCl}
$$
Optimization Data:
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| DCM | Et₃N | 0°C → 25°C | 88% |
| THF | Pyridine | 25°C | 76% |
Palladium-Catalyzed Cross-Coupling
For advanced functionalization, Suzuki-Miyaura coupling can link boronic acid derivatives of the phenyl group to halogenated pyridazines. For example:
$$
\text{3-Bromo-6-(ethylsulfonyl)pyridazine} + \text{3-Aminophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{3-(6-(Ethylsulfonyl)pyridazin-3-yl)aniline}
$$
Conditions:
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (1 mol%)
- Base: Na₂CO₃
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 80°C, 12 h
- Yield: 82%
Comparative Analysis of Synthetic Routes
The table below evaluates two primary routes for constructing the pyridazine-phenyl fragment:
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Cyclization | High atom economy | Multi-step synthesis | 70–78% |
| Direct Functionalization | Shorter route | Limited commercial availability of starting materials | 85–92% |
Scale-Up and Industrial Considerations
Large-scale production requires continuous flow chemistry to enhance efficiency. For instance, microreactors enable precise control over exothermic reactions like acyl chloride formation. Purification is achieved via recrystallization (ethanol/water) or silica gel chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms on the benzamide ring can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate their activity and influence cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Pyridazine Core: The ethylsulfonyl group in the target compound increases polarity and solubility compared to the ethoxy group in its analog (ChemSpider ID: 899746-81-7). Ethoxy-substituted analogs may exhibit better lipophilicity, favoring passive diffusion across biological membranes .
Heterocyclic Core Diversity :
- Pyridazine derivatives (target and ChemSpider ID: 899746-81-7) are distinct from pyrazolo[3,4-d]pyrimidine () and benzothiazole () analogs. Pyridazine’s electron-deficient nature facilitates interactions with aromatic residues in enzymes or receptors, whereas pyrazolo-pyrimidines are common in kinase inhibitors due to their ATP-mimetic properties . Benzothiazoles, with their rigid planar structure, often target proteases or oxidative stress pathways .
Fluorination Patterns :
- The 3,4-difluorobenzamide in the target compound and its pyridazine analog contrasts with the 2,6-difluorobenzamide in diflubenzuron. Fluorine at the 3,4-positions may optimize steric and electronic interactions in a binding pocket, while 2,6-substitution in diflubenzuron aligns with its insecticidal activity via chitin synthesis inhibition .
The ethylsulfonyl group in the target compound is uncommon in pesticides but prevalent in pharmaceuticals (e.g., COX-2 inhibitors), hinting at a medicinal chemistry focus .
Biological Activity
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide is a synthetic organic compound belonging to the class of pyridazine derivatives. Its unique structure, which combines a pyridazine moiety with an ethylsulfonyl group and difluorobenzamide, suggests significant potential for various biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H16F2N4O2S
- Molecular Weight : 372.45 g/mol
- Structure : The compound features a pyridazine ring, an ethylsulfonyl group, and a difluorobenzamide moiety.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially affecting metabolic processes.
- Receptor Modulation : It may interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that this compound could trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial effects against certain pathogens.
- Anti-inflammatory Effects : There are indications that it may reduce inflammation through modulation of immune responses.
Case Studies
- Anticancer Studies :
- In vitro tests demonstrated that the compound significantly reduced the viability of cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Antimicrobial Activity :
- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at specific concentrations.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide | Moderate | Low | Low |
| N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2,2-trifluoroacetamide | Low | Moderate | High |
Synthesis and Applications
The synthesis of this compound typically involves multiple steps:
- Formation of Pyridazine Ring : Reaction of hydrazine with dicarbonyl compounds under controlled conditions.
- Introduction of Ethylsulfonyl Group : Sulfonation reactions using ethylsulfonyl chloride.
- Coupling with Difluorobenzamide : Final step involves coupling reactions to form the complete structure.
Q & A
Q. What are the recommended synthetic routes for N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide, and how can yield/purity be optimized?
The synthesis typically involves sequential functionalization of pyridazine and benzamide precursors. Key steps include:
- Pyridazine Core Formation : Cyclization of hydrazine derivatives with diketones under acidic conditions .
- Sulfonylation : Reaction of the pyridazine intermediate with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Coupling with Difluorobenzamide : Buchwald-Hartwig amination or Ullmann coupling to attach the 3,4-difluorobenzamide moiety .
Optimization : Use high-throughput screening to identify ideal catalysts (e.g., Pd(OAc)₂ for coupling) and purify intermediates via column chromatography or recrystallization .
Q. How can the structural integrity of this compound be validated?
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (>95% by HPLC) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, as demonstrated for structurally related fluorobenzamides .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₀H₁₅F₂N₃O₃S) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Enzyme Inhibition : Screen against kinases or phosphatases linked to oncology (e.g., ATX modulators, as in pyridazine derivatives ).
- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
- Solubility/Stability : Assess pharmacokinetic properties using HPLC under physiological pH conditions .
Advanced Research Questions
Q. How does the ethylsulfonyl group influence target binding compared to analogs with methoxy or nitro substituents?
The ethylsulfonyl group enhances electrophilicity, promoting stronger hydrogen bonding with enzyme active sites (e.g., ATX or GLS inhibitors) . In contrast, methoxy groups improve membrane permeability but reduce target affinity, as seen in pyridazine-based ATX modulators . Computational docking studies (e.g., AutoDock Vina) can map interactions with residues like Lys-838 in ATX .
Q. How can contradictory data on in vitro potency vs. in vivo efficacy be resolved?
- Metabolic Stability : Evaluate hepatic microsomal stability to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability, as demonstrated for nitrobenzamide derivatives .
- Species-Specific Differences : Compare rodent vs. human metabolite profiles using LC-MS/MS .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Core Modifications : Replace pyridazine with triazolopyrimidine to assess impact on kinase selectivity .
- Substituent Scanning : Systematically vary fluorobenzamide substituents (e.g., 2,6-difluoro vs. 3,4-difluoro) to correlate with IC₅₀ values .
- Proteomic Profiling : Use affinity chromatography to identify off-target binding .
Q. What crystallographic data are available for related compounds, and how can they guide co-crystallization experiments?
The crystal structure of 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide (PDB: 3KX9) reveals a planar benzamide moiety critical for π-π stacking in enzyme pockets . For co-crystallization:
Q. How can metabolic pathways be elucidated to address toxicity concerns?
- Radiolabeling : Synthesize ¹⁴C-labeled compound for tracing metabolites in hepatocyte assays .
- Phase I/II Metabolism : Identify primary metabolites (e.g., sulfoxide derivatives) via UPLC-QTOF-MS .
- Toxicity Screening : Use zebrafish embryos to assess cardiotoxicity or neurotoxicity at early stages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
